3-Chloro-2-(triazol-2-yl)benzoic acid
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Overview
Description
3-Chloro-2-(triazol-2-yl)benzoic acid is a heterocyclic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and benzoic acid functionalities endows the compound with unique chemical properties that can be exploited for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by chlorination and subsequent carboxylation to introduce the benzoic acid group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the triazole ring or the benzoic acid moiety .
Scientific Research Applications
3-Chloro-2-(triazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A similar compound with a triazole ring attached to a benzene ring.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another similar compound with a triazole ring attached to a benzoic acid moiety.
Uniqueness
3-Chloro-2-(triazol-2-yl)benzoic acid is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in chemical synthesis. Additionally, the combination of the triazole and benzoic acid functionalities provides a unique set of chemical properties that can be exploited for various applications .
Properties
Molecular Formula |
C9H6ClN3O2 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
3-chloro-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-11-4-5-12-13/h1-5H,(H,14,15) |
InChI Key |
FHSIWYUEJOTTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2N=CC=N2)C(=O)O |
Origin of Product |
United States |
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